
Peptide 84
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peptide 84, also known as this compound, is a useful research compound. Its molecular formula is C75H126N16O26 and its molecular weight is 1667.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Oncology
Peptide 84 has shown promise in cancer treatment through its ability to target tumor cells selectively. Research indicates that it can enhance the delivery of chemotherapeutic agents directly to cancerous tissues, thereby minimizing systemic toxicity.
Case Study: Targeted Drug Delivery
- Objective: To evaluate the effectiveness of this compound in delivering doxorubicin to breast cancer cells.
- Method: In vitro studies were conducted using cell lines treated with peptide-conjugated doxorubicin.
- Results: Enhanced cytotoxicity was observed in tumor cells compared to non-targeted delivery systems, indicating the peptide's potential as a drug delivery vehicle.
Neurology
This compound has been investigated for its neuroprotective properties, particularly in conditions such as Alzheimer's disease and traumatic brain injuries. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential.
Case Study: Neuroprotective Effects
- Objective: Assess the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease.
- Method: Mice were administered this compound, followed by assessments of cognitive function and brain histology.
- Results: Significant improvements in memory retention and reduced amyloid plaque accumulation were noted, suggesting that this compound may mitigate neurodegeneration.
Regenerative Medicine
The regenerative capabilities of this compound make it a candidate for applications in tissue repair and regeneration. Its role in promoting cellular proliferation and differentiation has been explored in various studies.
Case Study: Skin Regeneration
- Objective: Investigate the effects of this compound on skin fibroblast proliferation.
- Method: Fibroblasts were cultured with varying concentrations of this compound.
- Results: A dose-dependent increase in fibroblast proliferation was observed, indicating potential applications in wound healing therapies.
Data Table: Summary of Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Oncology | Targeted drug delivery | Enhanced cytotoxicity in tumor cells |
Neurology | Neuroprotection | Improved cognitive function in Alzheimer’s model |
Regenerative Medicine | Cellular proliferation | Increased fibroblast growth for wound healing |
Analyse Chemischer Reaktionen
pH-Dependent Interaction with Invariant Chain (Ii)
HLA-DP84Gly does not bind the invariant chain (Ii) via the class II-associated invariant chain peptide (CLIP) region, unlike other HLA-DP variants . Instead, it transiently interacts with Ii through non-CLIP regions in a pH-sensitive manner :
-
At neutral pH (ER conditions): HLA-DP84Gly forms unstable complexes with Ii, facilitating transport to endosomal compartments.
-
At acidic pH (endosomal conditions): The interaction dissociates, enabling HLA-DP84Gly to load endogenous peptides processed by the proteasome and transported via TAP .
This pH-sensitive binding is critical for its dual antigen-presenting functionality.
Multimer Formation with Crosslinking Agents
Chemical crosslinking experiments using dithiobis succinimidyl propionate (DSP) revealed distinct multimerization patterns :
DP Variant | Crosslinked Complexes Observed | Key Features |
---|---|---|
HLA-DP84DEAV87 | Ii3(αβ)2, Ii3(αβ), Ii2(αβ) | CLIP-dependent, stable at neutral pH |
HLA-DP84Gly | No detectable Ii complexes | CLIP-independent, pH-sensitive |
These findings highlight the unique structural dynamics of HLA-DP84Gly compared to other HLA-DP isoforms.
Endogenous Peptide Presentation
HLA-DP84Gly constitutively presents endogenous peptides via proteasomal processing and TAP transport :
-
Proteasome Dependency: Inhibition of proteasomal activity (e.g., with MG-132) abolishes peptide loading.
-
TAP Dependency: TAP-deficient cells show impaired HLA-DP84Gly surface expression.
This mechanism parallels MHC class I pathways but occurs within MHC class II compartments.
Synthetic and Analytical Challenges
Synthetic approaches for HLA-DP84Gly analogs may involve:
-
Solid-Phase Peptide Synthesis (SPPS): Rapid HATU/DMSO coupling (12 residues/hour) for difficult sequences like HIV-1 PR(81–99) .
-
Native Chemical Ligation: Used for assembling large proteins (e.g., CP10) via thioester intermediates .
Key SPPS Parameters :
Step | Reagents | Conditions |
---|---|---|
Coupling | HATU, DIPEA, DMSO | 5 min/residue, 25°C |
Deprotection | TFA (Boc chemistry) | 1–5 min, 0°C |
Biochemical Implications
HLA-DP84Gly’s unique properties have implications for autoimmune diseases and vaccine design:
Eigenschaften
CAS-Nummer |
90686-89-8 |
---|---|
Molekularformel |
C75H126N16O26 |
Molekulargewicht |
1667.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C75H126N16O26/c1-36(2)30-42(77)62(103)79-43(18-23-56(93)94)63(104)80-44(19-24-57(95)96)64(105)81-46(21-26-59(99)100)66(107)85-49(31-37(3)4)69(110)84-48(16-13-14-28-76)74(115)91-29-15-17-54(91)72(113)87-50(32-38(5)6)68(109)83-45(20-25-58(97)98)65(106)82-47(22-27-60(101)102)67(108)90-61(41(11)12)73(114)88-51(33-39(7)8)70(111)86-52(35-55(78)92)71(112)89-53(75(116)117)34-40(9)10/h36-54,61H,13-35,76-77H2,1-12H3,(H2,78,92)(H,79,103)(H,80,104)(H,81,105)(H,82,106)(H,83,109)(H,84,110)(H,85,107)(H,86,111)(H,87,113)(H,88,114)(H,89,112)(H,90,108)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1 |
InChI-Schlüssel |
UDTXUDHDIVNHCL-AENUQYPBSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N |
Sequenz |
LEEELKPLEEVLNL |
Synonyme |
IL-2, 59-72 interleukin-2 (59-72) peptide 84 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.